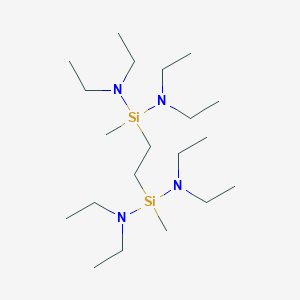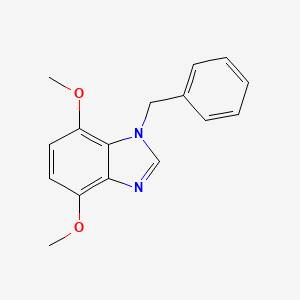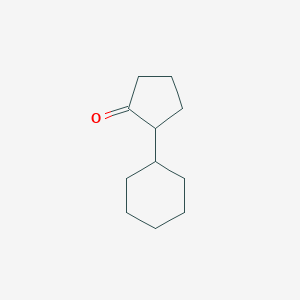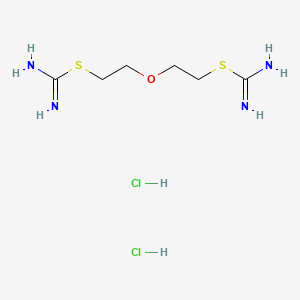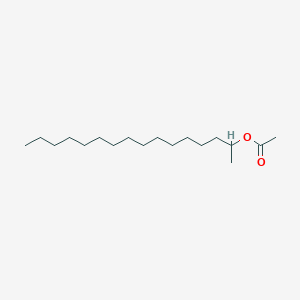
Hexadecan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecan-2-yl acetate is an organic compound with the molecular formula C18H36O2. It is an ester formed from hexadecan-2-ol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also found in various natural sources, including some plants and insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecan-2-yl acetate can be synthesized through the esterification of hexadecan-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where hexadecan-2-ol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecan-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexadecan-2-ol and acetic acid.
Reduction: The ester can be reduced to hexadecan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and hexadecan-2-ol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Hexadecan-2-ol and acetic acid.
Reduction: Hexadecan-2-ol.
Transesterification: A different ester and hexadecan-2-ol.
Applications De Recherche Scientifique
Hexadecan-2-yl acetate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in the pheromone systems of certain insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Mécanisme D'action
The mechanism of action of hexadecan-2-yl acetate in biological systems often involves its interaction with olfactory receptors, leading to the perception of its odor. In insects, it may act as a pheromone, influencing behavior and communication. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Hexadecan-2-yl acetate can be compared with other esters of long-chain alcohols and acetic acid, such as:
Hexadecyl acetate: Similar in structure but with the ester linkage at the terminal carbon.
Octadecan-2-yl acetate: Similar but with a longer carbon chain.
Dodecan-2-yl acetate: Similar but with a shorter carbon chain.
These compounds share similar chemical properties but may differ in their physical properties, such as boiling points and solubility, as well as their biological activities and applications.
Propriétés
Numéro CAS |
37590-88-8 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
hexadecan-2-yl acetate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)20-18(3)19/h17H,4-16H2,1-3H3 |
Clé InChI |
WOIRJSBJPOCNST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



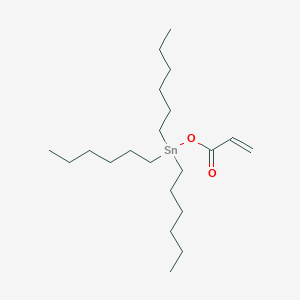
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)

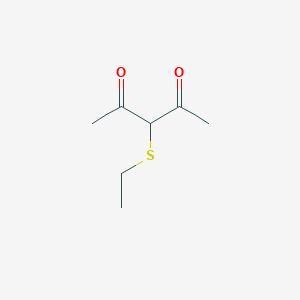
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
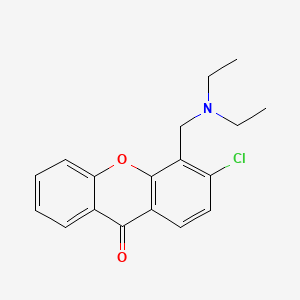
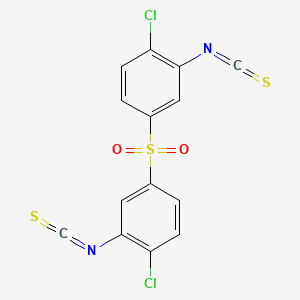
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
